molecular formula C14H20N2O3 B6646437 N-(1-amino-2-cyclopropylpropan-2-yl)-2-hydroxy-5-methoxybenzamide

N-(1-amino-2-cyclopropylpropan-2-yl)-2-hydroxy-5-methoxybenzamide

Cat. No. B6646437
M. Wt: 264.32 g/mol
InChI Key: UDVUSOFGEJRWJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-amino-2-cyclopropylpropan-2-yl)-2-hydroxy-5-methoxybenzamide, also known as ACPD, is a chemical compound that has been widely used in scientific research. It is a selective agonist for metabotropic glutamate receptors and has been shown to have various biochemical and physiological effects.

Mechanism of Action

N-(1-amino-2-cyclopropylpropan-2-yl)-2-hydroxy-5-methoxybenzamide acts as a selective agonist for metabotropic glutamate receptors, specifically the mGluR1 and mGluR5 subtypes. Upon binding to these receptors, N-(1-amino-2-cyclopropylpropan-2-yl)-2-hydroxy-5-methoxybenzamide induces a conformational change that leads to the activation of downstream signaling pathways. This activation leads to the modulation of various physiological processes such as synaptic plasticity, neurotransmitter release, and neuronal excitability.
Biochemical and Physiological Effects:
N-(1-amino-2-cyclopropylpropan-2-yl)-2-hydroxy-5-methoxybenzamide has been shown to have various biochemical and physiological effects. It has been shown to enhance synaptic transmission in the hippocampus, leading to improved learning and memory. N-(1-amino-2-cyclopropylpropan-2-yl)-2-hydroxy-5-methoxybenzamide has also been shown to modulate the release of various neurotransmitters such as glutamate, GABA, and dopamine. Additionally, N-(1-amino-2-cyclopropylpropan-2-yl)-2-hydroxy-5-methoxybenzamide has been shown to modulate neuronal excitability, leading to changes in neuronal firing patterns.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(1-amino-2-cyclopropylpropan-2-yl)-2-hydroxy-5-methoxybenzamide in lab experiments is its selectivity for metabotropic glutamate receptors. This allows for the specific modulation of these receptors without affecting other signaling pathways. Additionally, N-(1-amino-2-cyclopropylpropan-2-yl)-2-hydroxy-5-methoxybenzamide has a long half-life, which allows for sustained activation of these receptors. However, one of the limitations of using N-(1-amino-2-cyclopropylpropan-2-yl)-2-hydroxy-5-methoxybenzamide is its potential for off-target effects, which can complicate data interpretation.

Future Directions

There are many future directions for research involving N-(1-amino-2-cyclopropylpropan-2-yl)-2-hydroxy-5-methoxybenzamide. One potential direction is the development of more selective agonists for specific metabotropic glutamate receptor subtypes. Additionally, further research is needed to fully understand the downstream signaling pathways activated by N-(1-amino-2-cyclopropylpropan-2-yl)-2-hydroxy-5-methoxybenzamide and their role in physiological processes. Finally, N-(1-amino-2-cyclopropylpropan-2-yl)-2-hydroxy-5-methoxybenzamide could be used as a tool to study the role of metabotropic glutamate receptors in various disease states such as Alzheimer's disease and schizophrenia.
Conclusion:
In conclusion, N-(1-amino-2-cyclopropylpropan-2-yl)-2-hydroxy-5-methoxybenzamide is a chemical compound that has been widely used in scientific research to study the function of metabotropic glutamate receptors. It has various biochemical and physiological effects and has been shown to modulate various physiological processes such as synaptic plasticity, neurotransmitter release, and neuronal excitability. While there are limitations to using N-(1-amino-2-cyclopropylpropan-2-yl)-2-hydroxy-5-methoxybenzamide in lab experiments, it remains a valuable tool for studying the role of metabotropic glutamate receptors in various physiological processes and disease states.

Synthesis Methods

N-(1-amino-2-cyclopropylpropan-2-yl)-2-hydroxy-5-methoxybenzamide can be synthesized using a multistep process that involves the reaction of 2-amino-3-cyclopropylpropanoic acid with 2-hydroxy-5-methoxybenzoyl chloride. The resulting product is then purified through recrystallization and characterized using various analytical techniques such as NMR spectroscopy.

Scientific Research Applications

N-(1-amino-2-cyclopropylpropan-2-yl)-2-hydroxy-5-methoxybenzamide has been widely used in scientific research to study the function of metabotropic glutamate receptors. These receptors are involved in various physiological processes such as synaptic plasticity, learning, and memory. N-(1-amino-2-cyclopropylpropan-2-yl)-2-hydroxy-5-methoxybenzamide has been shown to activate these receptors and modulate their function, leading to a better understanding of their role in these processes.

properties

IUPAC Name

N-(1-amino-2-cyclopropylpropan-2-yl)-2-hydroxy-5-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3/c1-14(8-15,9-3-4-9)16-13(18)11-7-10(19-2)5-6-12(11)17/h5-7,9,17H,3-4,8,15H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDVUSOFGEJRWJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)(C1CC1)NC(=O)C2=C(C=CC(=C2)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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